4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The unique structure of this compound, which includes a piperazine ring and multiple aromatic groups, contributes to its specific chemical and biological properties.
Preparation Methods
The synthesis of 4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 3-chlorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to form the piperazine derivative.
Sulfonation: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Final coupling: The resulting compound is coupled with 4-ethoxyphenylamine under appropriate conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in research to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets in bacterial and fungal cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for the growth and replication of these microorganisms. This leads to the inhibition of cell growth and ultimately cell death.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide include other sulfonamides such as:
Sulfamethoxazole: Another sulfonamide antibiotic that inhibits dihydropteroate synthase.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of this compound lies in its specific structure, which includes a piperazine ring and multiple aromatic groups, providing it with distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C26H27Cl2N3O4S |
---|---|
Molecular Weight |
548.5g/mol |
IUPAC Name |
4-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H27Cl2N3O4S/c1-2-35-24-10-8-22(9-11-24)31(36(33,34)25-12-6-20(27)7-13-25)19-26(32)30-16-14-29(15-17-30)23-5-3-4-21(28)18-23/h3-13,18H,2,14-17,19H2,1H3 |
InChI Key |
YPVSULADUDOBRC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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